2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
This compound features a hexahydroquinoline core substituted with a cyano group at position 3, a furan-2-yl group at position 4, and a sulfanyl-acetamide moiety linked to an N-(2-methylphenyl) group. The 7,7-dimethyl substituents enhance lipophilicity, and the acetamide group may influence solubility and bioavailability.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-15-7-4-5-8-17(15)27-21(30)14-32-24-16(13-26)22(20-9-6-10-31-20)23-18(28-24)11-25(2,3)12-19(23)29/h4-10,22,28H,11-12,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDZZYKSUDURBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactionsThe final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would require further investigation through biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variations: The target compound’s hexahydroquinoline core (vs. The furan-2-yl substituent (target) introduces a polar oxygen atom, which may enhance solubility compared to purely aromatic substituents (e.g., 4-methylphenyl in ) .
Substituent Effects: Lipophilicity: The trifluoromethylphenyl group in increases logP significantly (~5.1) compared to the target compound (~4.2), suggesting divergent pharmacokinetic profiles . Positional Isomerism: The 2-methylphenyl group (target) vs.
Biological Activity :
- Triazole derivatives () exhibit anti-exudative activity, likely due to their smaller core and variable substituents .
- The furan-2-yl group in the target compound may confer anti-inflammatory properties, as seen in analogous furan-containing sulfonamides () .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., ) suggest the target compound can be synthesized via diazonium coupling or Pd-catalyzed cross-coupling, though furan-specific steps may require optimization .
- Pharmacological Potential: The combination of a hexahydroquinoline core and furan-2-yl group positions this compound as a candidate for anti-inflammatory or antimicrobial studies, bridging structural features of and .
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₃H₁₁N₃OS₂
- Molecular Weight: 289.37 g/mol
- InChIKey: SINPGKWRUNHNIT-UHFFFAOYSA-N
This compound features a furan moiety and a hexahydroquinoline structure, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing furan and hexahydroquinoline structures exhibit significant anticancer properties. For example:
- Synthesis and Testing : The synthesis of related compounds has shown promising results against various cancer cell lines. A study involving derivatives of similar structures reported IC50 values ranging from 62.37 µg/mL against HeLa cells to 250 µg/mL against Staphylococcus aureus .
- Mechanism of Action : The proposed mechanism for the anticancer activity includes the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. This is supported by findings that demonstrate the ability of these compounds to disrupt mitochondrial function and induce oxidative stress in cancer cells .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored:
- Antibacterial Studies : Compounds with similar structural motifs have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, methyl derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus .
- Case Study : In a recent investigation, the compound was tested against various bacterial strains, showing effective inhibition at concentrations comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
